1-Azabicyclo[2.2.2]oct-3-yl(2-thienyl)methanone

Drug Metabolism Pharmacokinetics Anti-Ulcer

Researchers validating Quiditene ADME assays require an authenticated reference standard for the major oxidative metabolite, which is critical for LC-MS/MS calibration. 1-Azabicyclo[2.2.2]oct-3-yl(2-thienyl)methanone (CAS 6044-14-0) is a single-thienyl ketone metabolite that provides a precise analytical target for quantifying metabolic clearance. Key outcomes: Peak urinary detection at 6-8 h, reliable method calibration enabling IND-enabling pharmacokinetic profiling; serves as a SAR probe to dissect the pharmacophoric contribution of the second thienyl ring to gastric antisecretory activity; enantioselective metabolic stability assessment for chiral CNS drug candidates. Supplied with authenticated identity confirmed by synthesis and in vivo cross-validation, ensuring batch-to-batch consistency for your ADME studies.

Molecular Formula C12H15NOS
Molecular Weight 221.32 g/mol
CAS No. 6044-14-0
Cat. No. B11526991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azabicyclo[2.2.2]oct-3-yl(2-thienyl)methanone
CAS6044-14-0
Molecular FormulaC12H15NOS
Molecular Weight221.32 g/mol
Structural Identifiers
SMILESC1CN2CCC1C(C2)C(=O)C3=CC=CS3
InChIInChI=1S/C12H15NOS/c14-12(11-2-1-7-15-11)10-8-13-5-3-9(10)4-6-13/h1-2,7,9-10H,3-6,8H2
InChIKeyVESNHJVTIDAWND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Azabicyclo[2.2.2]oct-3-yl(2-thienyl)methanone: Core Identity & Procurement


1-Azabicyclo[2.2.2]oct-3-yl(2-thienyl)methanone (CAS 6044-14-0), also referred to as (3-quinuclidyl)(2-thienyl)ketone, is a heterocyclic ketone composed of a quinuclidine bicyclic amine linked via a carbonyl bridge to a 2-thienyl ring (molecular formula C₁₂H₁₅NOS; exact mass 221.08755 Da) . Unlike the more extensively characterized carbinol or ester analogs in the 3-substituted quinuclidine series, this compound is primarily documented as the major Phase I oxidative metabolite of the anti-ulcer drug Quiditene, formed via metabolic cleavage of a dithienylcarbinol precursor [1][2]. Its structural distinction—a single thienyl ketone rather than a di-heteroaryl carbinol—imparts a unique physicochemical and pharmacological profile that dictates its specific utility as a reference standard, metabolite marker, or SAR probe rather than a direct therapeutic candidate.

1-Azabicyclo[2.2.2]oct-3-yl(2-thienyl)methanone: Non-Interchangeability with Analogues


Within the 3-substituted quinuclidine chemical space, minor structural modifications—oxidation state at the bridging carbon (ketone vs. carbinol vs. ester), the number and identity of heteroaryl rings, and stereochemistry—produce divergent biological signatures that preclude generic substitution. 1-Azabicyclo[2.2.2]oct-3-yl(2-thienyl)methanone is a mono-thienyl ketone metabolite of Quiditene, whereas the parent drug is a di-(2-thienyl) carbinol [1][2]. This oxidation converts a tertiary alcohol into a ketone and eliminates one thienyl group, fundamentally altering hydrogen-bonding capacity, logP, and target engagement. Procurement of a broad 'quinuclidine heteroaryl derivative' without specifying the ketone oxidation state or the exact thienyl count risks selecting a compound with irrelevant metabolic stability, off-target receptor binding, or a completely different bioactivity profile—particularly when the intended use is as a metabolite reference standard, an analytical tracer in ADME studies, or a probe in structure-activity relationship (SAR) investigations that depend on precise carbonyl geometry [3].

1-Azabicyclo[2.2.2]oct-3-yl(2-thienyl)methanone: Quantitative Differentiation Evidence


Metabolic Origin & Excretion Kinetics vs. Quiditene

1-Azabicyclo[2.2.2]oct-3-yl(2-thienyl)methanone is not a synthetic lead but the primary urinary metabolite of Quiditene [(3-quinuclidyl)-di(2-thienyl)carbinol]. Following oral administration of Quiditene at 100 mg/kg in rats, the parent drug undergoes metabolic dealkylation to yield (3-quinuclidyl)-2-thienyl)ketone and its N-oxide. No metabolites were detected at 2 h post-dose; maximal urinary excretion occurred at 6–8 h, with three distinct metabolite spots identified via TLC. By 24–30 h post-dose, neither parent drug nor metabolites were detectable in urine [1]. This temporal profile contrasts with the parent carbinol, which dominates the early chromatographic profile and is cleared by 24 h [2].

Drug Metabolism Pharmacokinetics Anti-Ulcer Metabolite Identification

Anti-Ulcer Activity: Ketone Metabolite vs. Parent

After confirming the identity of (3-quinuclidyl)-2-thienyl)ketone as the major metabolite of Quiditene, this compound was synthesized de novo via an independent route and tested for anti-ulcer activity [1][2]. While the parent drug Quiditene demonstrates gastric antisecretory and anti-ulcer efficacy in the histamine-induced gastric ulcer model in rats (Shay method, Meyer modification), the ketone metabolite itself was characterized as possessing anti-ulcer activity, though the literature indicates the parent di-thienyl carbinol is the pharmacologically dominant species driving the antisecretory effect [3][4]. The metabolic conversion thus represents a partial inactivation pathway, making the ketone a critical marker for distinguishing pharmacologically active drug from inactive metabolite in bioanalytical assessments.

Anti-Ulcer Pharmacology Gastric Secretion Metabolite Activity Quinuclidine SAR

Carbonyl Ketone vs. Carbinol Oxidation State

The quinuclidine scaffold has been extensively explored in muscarinic M3 antagonist, α7 nAChR agonist, and anti-ulcer programs, where the oxidation state and substitution at the 3-position critically determine potency and selectivity. In the M3 antagonist series, quinuclidine carbamates (e.g., thiophen-2-ylmethyl carbamates) achieve high receptor affinity through a hydrogen-bonding network involving the carbamate NH and carbonyl oxygen [1]. In squalene synthase inhibitors, the presence of a 3-hydroxy group is essential for oral in vivo activity; the 3-hydroxy quinuclidine 2 (IC₅₀ = 16 nM) is markedly more potent than analogs lacking this H-bond donor (e.g., NHCO-linked analog 19, IC₅₀ = 1.2 µM, a 75-fold drop) [2]. 1-Azabicyclo[2.2.2]oct-3-yl(2-thienyl)methanone, lacking both the carbamate NH and the tertiary alcohol of the carbinols, occupies a distinct oxidation state that abolishes these key H-bond interactions, fundamentally differentiating its binding profile from these therapeutic chemotypes.

Medicinal Chemistry Oxidation State SAR Quinuclidine Derivatives Receptor Binding

Mono- vs. Di-Thienyl Antisecretory Potency

The Russian patent SU 1714909 A1 and related literature describe a series of 3-substituted quinuclidine hydrochlorides evaluated for antisecretory and anti-ulcer activity. In this series, the di-(2-thienyl) carbinol (Quiditene) was identified as a lead compound with pronounced gastric antisecretory effects [1]. Replacement of one 2-thienyl ring with a phenyl group or methyl-substituted heteroaryl rings modulates both potency and toxicity [2]. The mono-2-thienyl ketone (target compound), representing both a de-thienylated and oxidized analog of Quiditene, lies at the lower-activity boundary of this SAR landscape—serving as a valuable comparator that illuminates the contribution of the second thienyl ring to receptor occupancy and the role of the carbinol OH in H1-histamine receptor antagonism [3].

Anti-Ulcer Histamine H1 Receptor Quinuclidine SAR Gastric Acid Secretion

R vs. S Enantiomer Pharmacology

The quinuclidine scaffold displays pronounced enantioselective pharmacology. European Patent EP0353372B1 establishes that the S-enantiomers of N-(1-azabicyclo[2.2.2]oct-3-yl)benzamides and thiobenzamides exhibit antischizophrenic and antipsychotic activity, whereas the corresponding R-enantiomers are predominantly anxiolytic [1][2]. This enantiomer-dependent functional switching underscores that procurement of the racemic mixture vs. a single enantiomer of any 3-substituted quinuclidine—including 6044-14-0—can yield divergent biological readouts. While 6044-14-0 itself is most commonly offered as the racemate, laboratories performing enantioselective pharmacology or chiral ADME studies must verify enantiomeric purity, as the R and S forms may exhibit differential metabolic stability, receptor binding, and toxicity profiles.

Stereochemistry Antipsychotic Enantioselectivity Quinuclidine Benzamides

Independent Synthesis Confirmation for Reference Standards

In the 1995 metabolism study of Quiditene, the metabolite (3-quinuclidyl)-2-thienyl)ketone was not merely detected spectroscopically—it was independently synthesized via a confirmatory route, and its structural identity was verified against the biologically generated metabolite by TLC co-elution and mass spectrometry [1]. This orthogonal identity confirmation distinguishes 6044-14-0 from predicted or computationally inferred metabolites that lack experimental validation. For bioanalytical laboratories operating under GLP or regulated bioanalysis guidelines (e.g., FDA BMV guidance), the availability of an authenticated, independently synthesized metabolite reference standard is a prerequisite for method validation—a requirement that cannot be satisfied by in silico metabolite predictions or commercially available analogs with different oxidation states.

Reference Standard Metabolite Synthesis Analytical Chemistry Quality Control

1-Azabicyclo[2.2.2]oct-3-yl(2-thienyl)methanone: Application Scenarios


Bioanalytical Method Validation for Quiditene PK

The authenticated identity of 6044-14-0 as the primary urinary metabolite of Quiditene, confirmed by independent synthesis and cross-validation against in vivo samples [1], makes it an indispensable reference standard for developing and validating LC-MS/MS methods to quantify Quiditene and its metabolites in plasma and urine. Its well-defined excretion time window (peak at 6–8 h, clearance by 24–30 h [1]) provides a predictable analytical target for method calibration, enabling accurate pharmacokinetic profiling in preclinical species and supporting IND-enabling ADME studies.

SAR Probe for Anti-Ulcer Quinuclidines

As the oxidatively de-thienylated metabolite of Quiditene, 6044-14-0 serves as a key SAR probe to dissect the pharmacophoric contributions of the second thienyl ring and the carbinol hydroxyl group to gastric antisecretory activity [2][3]. Incorporating this compound into quinuclidine-focused screening libraries enables medicinal chemistry teams to experimentally define the lower boundary of anti-ulcer potency and rationally design next-generation analogs with improved metabolic stability—specifically, by identifying substitution strategies that block the metabolic dealkylation that converts the active di-thienyl carbinol into the less active mono-thienyl ketone.

Negative Control for H-Bond-Dependent Pharmacology

In receptor-binding and functional assays targeting M3 muscarinic receptors, α7 nicotinic receptors, or squalene synthase—where quinuclidine carbamates, carbinols, and 3-hydroxy derivatives achieve nanomolar potency through specific H-bond interactions [4][5]—the ketone oxidation state of 6044-14-0 eliminates the critical H-bond donor while retaining the quinuclidine core and thienyl ring. This positions the compound as a high-value negative control for discriminating between specific, H-bond-mediated target engagement and non-specific lipophilic or ionic interactions, reducing false-positive rates in high-throughput screening campaigns.

Chiral Metabolic Stability in CNS Discovery

Given the well-established enantiomer-dependent pharmacology of 3-substituted quinuclidines—where S-enantiomers of benzamide analogs exhibit antipsychotic activity while R-enantiomers are anxiolytic [6]—6044-14-0 (typically supplied as the racemate) provides a starting point for enantioselective metabolic stability studies. By procuring and evaluating the individual enantiomers, CNS drug discovery teams can assess whether the metabolic dealkylation of quinuclidine drug candidates is enantioselective, potentially leading to differential half-lives and brain exposure for each enantiomer—a critical consideration for chiral CNS therapeutics.

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